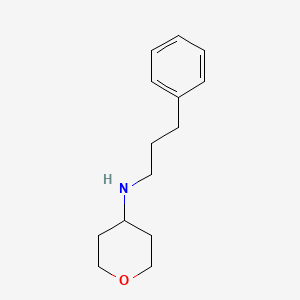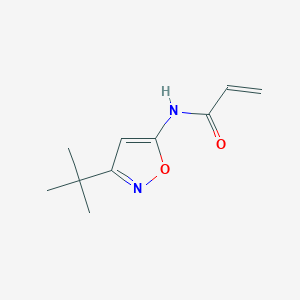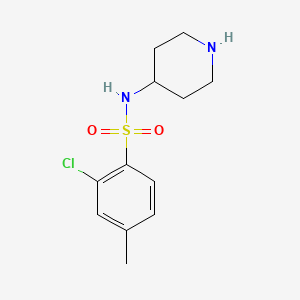![molecular formula C7H19N3O2S B7556757 1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)
1-[2-Aminoethylsulfamoyl(methyl)amino]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Aminoethylsulfamoyl(methyl)amino]butane, also known as AEBSF, is a synthetic compound that has gained significant attention in scientific research due to its unique biochemical and physiological properties. AEBSF is a protease inhibitor that is commonly used in laboratory experiments to inhibit the activity of serine proteases.
Mécanisme D'action
1-[2-Aminoethylsulfamoyl(methyl)amino]butane works by irreversibly binding to the active site of serine proteases, preventing them from catalyzing the hydrolysis of peptide bonds. This leads to the inhibition of protease activity and the prevention of protein degradation.
Biochemical and Physiological Effects:
1-[2-Aminoethylsulfamoyl(methyl)amino]butane has been shown to have a variety of biochemical and physiological effects. In addition to its protease inhibitory activity, 1-[2-Aminoethylsulfamoyl(methyl)amino]butane has been shown to inhibit the activity of phospholipase A2 and to have anti-inflammatory properties. 1-[2-Aminoethylsulfamoyl(methyl)amino]butane has also been shown to induce apoptosis in cancer cells and to inhibit the growth of certain tumors.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-Aminoethylsulfamoyl(methyl)amino]butane has several advantages as a protease inhibitor for laboratory experiments. It is stable, soluble, and easy to use. 1-[2-Aminoethylsulfamoyl(methyl)amino]butane is also relatively specific for serine proteases, making it a useful tool for studying the activity of these enzymes. However, 1-[2-Aminoethylsulfamoyl(methyl)amino]butane has some limitations, including its irreversible binding to proteases, which can make it difficult to control the level of inhibition. Additionally, 1-[2-Aminoethylsulfamoyl(methyl)amino]butane can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-[2-Aminoethylsulfamoyl(methyl)amino]butane. One area of interest is the development of more specific protease inhibitors that can target individual enzymes. Another area of interest is the use of 1-[2-Aminoethylsulfamoyl(methyl)amino]butane in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[2-Aminoethylsulfamoyl(methyl)amino]butane and to identify any potential side effects or toxicity concerns.
Méthodes De Synthèse
1-[2-Aminoethylsulfamoyl(methyl)amino]butane can be synthesized using a variety of methods. One common method involves the reaction of N-methyltaurine with 1,4-dibromobutane, followed by the addition of ethylenediamine to form the final product.
Applications De Recherche Scientifique
1-[2-Aminoethylsulfamoyl(methyl)amino]butane has been extensively used in scientific research as a protease inhibitor. It has been shown to inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. 1-[2-Aminoethylsulfamoyl(methyl)amino]butane has also been used in the purification of proteins and the preparation of cell lysates for Western blot analysis.
Propriétés
IUPAC Name |
1-[2-aminoethylsulfamoyl(methyl)amino]butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3O2S/c1-3-4-7-10(2)13(11,12)9-6-5-8/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHHXEJJPLKDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Aminoethylsulfamoyl(methyl)amino]butane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)





![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)



![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)